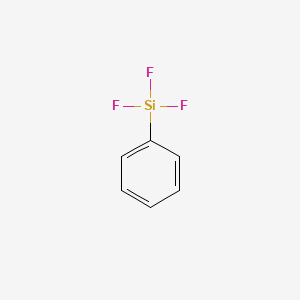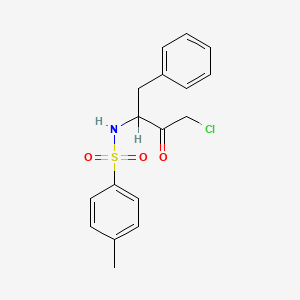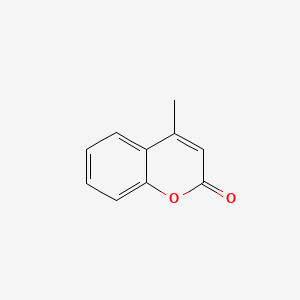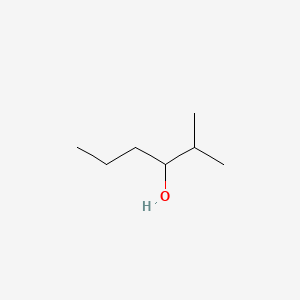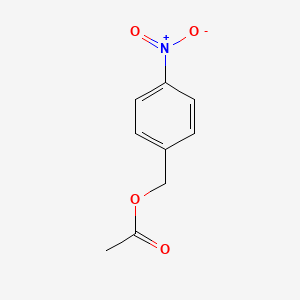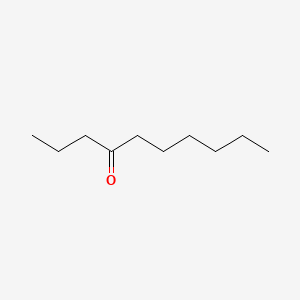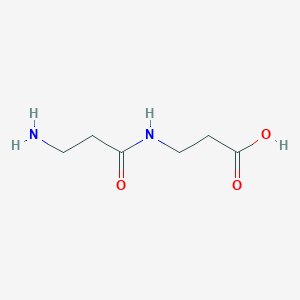
3-(3-氨基丙酰氨基)丙酸
描述
3-Aminopropanoic acid, also known as beta-alanine, is a naturally-occurring beta-amino acid comprising propionic acid with the amino group in the 3-position . It exists in all living species, ranging from bacteria to humans . It’s found in foods such as beers, blackcurrants, and garden tomatoes .
Synthesis Analysis
A study reported the synthesis of a compound using a dual-enzyme cascade route with aspartate-1-decarboxylases (ADC) from Bacillus subtilis and native aspartate ammonia-lyase (AspA) . This might provide some insights into the potential synthesis methods for similar compounds.Molecular Structure Analysis
The molecular structure of similar compounds involves nitrogen (N1) from the imidazole ring and an oxygen atom from the carboxylic acid group of the ligand as donor atoms .Chemical Reactions Analysis
In a study, mixed-ligand complexes were prepared by refluxing aqueous solutions of the ligand with equimolar amounts of ruthenium chloride at 60 °C for 36 h . This might give some idea about the potential chemical reactions involving similar compounds.Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds can be characterized by elemental analysis, DSC/TGA, and cyclic voltammetry .科学研究应用
1. Development of Antimicrobial Candidates
- Application Summary: The compound is used in the synthesis of derivatives that show promising results as antimicrobial candidates targeting multidrug-resistant bacterial and fungal pathogens .
- Methods of Application: The derivatives were synthesized by incorporating a 4-hydroxyphenyl moiety with various substitutions .
- Results: The resultant novel 3-((4-Hydroxyphenyl)amino)propanoic acid derivatives exhibited structure-dependent antimicrobial activity against both ESKAPE group bacteria and drug-resistant Candida species . Hydrazones 14 – 16, containing heterocyclic substituents, showed the most potent and broad-spectrum antimicrobial activity .
2. Biosynthesis of 3-Aminopropionic Acid
- Application Summary: The compound is used in the development of an eco-friendly whole-cell biocatalytic process for the bio-production of 3-Aminopropionic acid from fumaric acid using Bacillus megaterium .
- Methods of Application: A dual-enzyme cascade route with aspartate-1-decarboxylases (ADC) from Bacillus subtilis and native aspartate ammonia-lyase (AspA) was developed .
- Results: A maximum 3-APA titer was obtained (11.68 ± 0.26 g/L) with a yield of 0.78 g/g under the following optimal conditions: 45 °C, pH 6.0, and 15 g/L FA .
3. Synthesis of Novel Ruthenium (II) Complexes
- Application Summary: The compound is used in the synthesis and characterization of novel ruthenium (II) complexes .
4. Synthesis of Antimicrobial Derivatives
- Application Summary: The compound is used in the synthesis of derivatives that show promising results as antimicrobial candidates targeting multidrug-resistant bacterial and fungal pathogens .
- Methods of Application: The derivatives were synthesized by incorporating a 4-hydroxyphenyl moiety with various substitutions .
- Results: The resultant novel 3-((4-Hydroxyphenyl)amino)propanoic acid derivatives exhibited structure-dependent antimicrobial activity against both ESKAPE group bacteria and drug-resistant Candida species . Hydrazones 14 – 16, containing heterocyclic substituents, showed the most potent and broad-spectrum antimicrobial activity .
5. Preparation of L-carnosine and its Ruthenium (II) Coordination Complexes
- Application Summary: The compound is used in the preparation and characterization of L-carnosine (2-[(3-aminopropanoyl)amino]-3-(1H-imidazol-5-yl)propanoic acid) and its ruthenium (II) coordination complexes .
6. Biosynthesis of 3-Aminopropionic Acid
- Application Summary: The compound is used in the development of an eco-friendly whole-cell biocatalytic process for the bio-production of 3-Aminopropionic acid from fumaric acid .
- Methods of Application: A dual-enzyme cascade route with aspartate-1-decarboxylases (ADC) from Bacillus subtilis and native aspartate ammonia-lyase (AspA) was developed .
- Results: A maximum 3-APA titer was obtained (11.68 ± 0.26 g/L) with a yield of 0.78 g/g under the following optimal conditions: 45 °C, pH 6.0, and 15 g/L FA .
4. Synthesis of Antimicrobial Derivatives
- Application Summary: The compound is used in the synthesis of derivatives that show promising results as antimicrobial candidates targeting multidrug-resistant bacterial and fungal pathogens .
- Methods of Application: The derivatives were synthesized by incorporating a 4-hydroxyphenyl moiety with various substitutions .
- Results: The resultant novel 3-((4-Hydroxyphenyl)amino)propanoic acid derivatives exhibited structure-dependent antimicrobial activity against both ESKAPE group bacteria and drug-resistant Candida species . Hydrazones 14 – 16, containing heterocyclic substituents, showed the most potent and broad-spectrum antimicrobial activity .
5. Preparation of L-carnosine and its Ruthenium (II) Coordination Complexes
- Application Summary: The compound is used in the preparation and characterization of L-carnosine (2-[(3-aminopropanoyl)amino]-3-(1H-imidazol-5-yl)propanoic acid) and its ruthenium (II) coordination complexes .
6. Biosynthesis of 3-Aminopropionic Acid
- Application Summary: The compound is used in the development of an eco-friendly whole-cell biocatalytic process for the bio-production of 3-Aminopropionic acid from fumaric acid .
- Methods of Application: A dual-enzyme cascade route with aspartate-1-decarboxylases (ADC) from Bacillus subtilis and native aspartate ammonia-lyase (AspA) was developed .
- Results: A maximum 3-APA titer was obtained (11.68 ± 0.26 g/L) with a yield of 0.78 g/g under the following optimal conditions: 45 °C, pH 6.0, and 15 g/L FA .
安全和危害
未来方向
属性
IUPAC Name |
3-(3-aminopropanoylamino)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O3/c7-3-1-5(9)8-4-2-6(10)11/h1-4,7H2,(H,8,9)(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWCSTCCKNZMDHA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CN)C(=O)NCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00294760 | |
| Record name | 3-(3-aminopropanoylamino)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00294760 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Aminopropanoylamino)propanoic acid | |
CAS RN |
2140-53-6 | |
| Record name | 2140-53-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97926 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-(3-aminopropanoylamino)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00294760 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2140-53-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



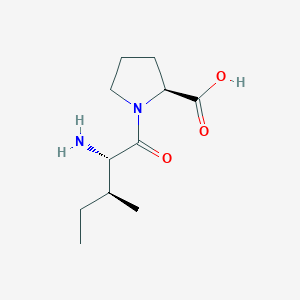
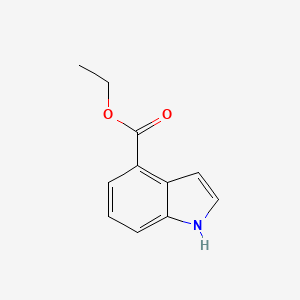
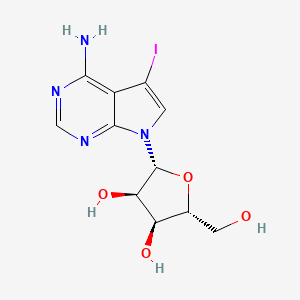
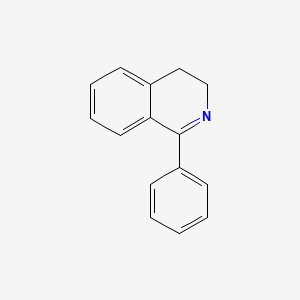
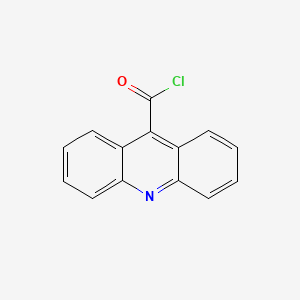
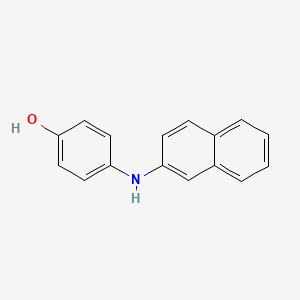
![13-Oxabicyclo[10.1.0]tridecane](/img/structure/B1582142.png)
